D-Alanyl-D-glutamine

Description

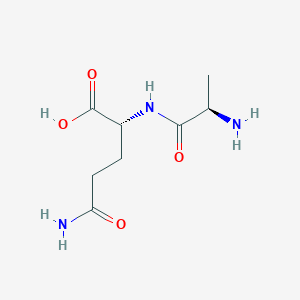

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654458 | |

| Record name | D-Alanyl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656221-79-3 | |

| Record name | D-Alanyl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of D Alanyl D Glutamine Action

Cellular Uptake and Transport Mechanisms of D-Alanyl-D-glutamine

The cellular uptake and transport of this compound are governed by specific transporter systems, with considerations for its dipeptide nature and the stereochemistry of its constituent amino acids.

Characterization of Peptide Transporters (e.g., PepT1, PepT2) and Their Stereospecificity

Mammalian cells possess proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2), which are responsible for the transport of di- and tripeptides across cell membranes physiology.orgbiorxiv.orgbiorxiv.org. PepT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a critical role in the absorption of dietary peptides and peptide-based drugs physiology.orgbiorxiv.orgbiorxiv.orgresearchgate.net. It functions as a low-affinity, high-capacity transporter, energized by an inward-directed proton gradient biorxiv.orgbiorxiv.orgtum.de. PepT2, found in various tissues including the kidney, brain, and lungs, acts as a high-affinity, low-capacity transporter involved in peptide recovery and uptake physiology.orgbiorxiv.orgnih.gov.

A significant aspect of PepT1's substrate specificity is its preference for peptides composed of L-amino acids. Research indicates that PepT1 does not efficiently transport peptides consisting solely of D-enantiomers of amino acids tum.de. While PepT2 shares structural similarities and broad substrate recognition, its specific interaction with D-amino acid-containing dipeptides is less extensively documented, though it is generally understood to favor L-amino acid peptides. Consequently, the direct uptake of this compound by the primary mammalian peptide transporters PepT1 and PepT2 is considered unlikely due to its D-enantiomer composition tum.de. Other members of the POT family, such as SLC15A4, have been shown to transport certain bacterial cell wall components containing D-amino acids frontiersin.org, suggesting alternative pathways for D-amino acid peptide transport in specific contexts, but not typically for intestinal absorption.

Investigation of Amino Acid Transporter Interactions

Following the potential hydrolysis of this compound into its constituent D-amino acids, D-alanine and D-glutamine, these individual amino acids may be transported into cells via specific amino acid transporters. The neutral amino acid transporter SLC1A5 (ASCT2) is a key transporter of L-glutamine and L-alanine and has also demonstrated the ability to transport D-amino acids, such as D-serine uniprot.org. This suggests that SLC1A5 could serve as a potential route for the cellular uptake of D-alanine and D-glutamine.

Other neutral amino acid transporters, including those belonging to the SLC7 (LAT) and SLC38 (SNAT) families, are also involved in glutamine and alanine (B10760859) transport nih.govfrontiersin.orgdiva-portal.org. For instance, SNAT10 has been characterized as a transporter for D-aspartic acid, indicating that certain amino acid transporters possess a broader substrate range that may encompass D-alanine and D-glutamine diva-portal.org. The LAT1 transporter (SLC7A5), often associated with the CD98 light chain, is vital for the transport of neutral amino acids, including L-glutamine, and plays a role in amino acid exchange nih.govfrontiersin.orgcellsignal.com.

Membrane Permeability and Intracellular Accumulation Dynamics

Direct quantitative data regarding the membrane permeability and intracellular accumulation dynamics of intact this compound is limited in the scientific literature. Given the apparent lack of efficient transport by the predominant mammalian peptide transporters PepT1 and PepT2 due to its D-enantiomer composition tum.de, the direct cellular uptake of intact this compound might be restricted or mediated by less characterized peptide transport systems. If uptake occurs via saturable transporter mechanisms, it would likely lead to intracellular accumulation. However, without specific studies detailing the kinetics and capacity of such transporters for this compound, precise quantitative information on its accumulation dynamics remains unavailable.

Intracellular Metabolic Fate and Enzymatic Hydrolysis of this compound

Once inside the cell, this compound is subject to enzymatic hydrolysis, yielding its constituent D-amino acids, which then enter specific metabolic pathways.

Identification and Characterization of D-Dipeptidases and Amidases

The breakdown of this compound is primarily facilitated by dipeptidases capable of cleaving peptide bonds involving D-amino acids. Enzymes such as D-alanyl-D-alanine dipeptidase (e.g., VanX from Enterococcus faecalis or E. coli) are well-characterized for their specific hydrolysis of the D-Ala-D-Ala dipeptide uniprot.orguniprot.orgebi.ac.uk. These enzymes are metallopeptidases requiring a metal cofactor for activity ebi.ac.uk. Kinetic studies on a D-Ala-D-Ala dipeptidase have shown a higher catalytic efficiency (kcat) for D-Ala-D-Ala compared to D-Ala-L-Ala, indicating a degree of stereospecificity uniprot.org.

While specific amidases or dipeptidases exclusively for this compound are not extensively detailed in the provided search results, it is plausible that enzymes with broader substrate specificities for D-amino acid dipeptides, or those capable of cleaving alanine-glutamine bonds, may be involved nih.gov. For instance, peptidases are known to hydrolyze L-alanyl-L-glutamine patsnap.com. The presence of dedicated D-D dipeptidases is crucial for the efficient conversion of this compound into its constituent D-amino acids.

Hydrolysis Products and Their Subsequent Cellular Metabolism

The enzymatic hydrolysis of this compound yields D-alanine and D-glutamine patsnap.comsmpdb.ca.

D-Alanine Metabolism : D-alanine is a non-proteinogenic amino acid primarily recognized for its significant role in bacterial cell wall synthesis, where it is incorporated into peptidoglycan precursors smpdb.caontosight.ainih.govbiorxiv.orgasm.orgbvsalud.org. In bacteria, D-alanine is synthesized from L-alanine via alanine racemase and subsequently incorporated into peptidoglycan by D-alanyl-D-alanine ligase ontosight.ainih.gov. The metabolic pathways for exogenous D-alanine in mammalian cells are less detailed in the provided snippets, but it is understood as a D-amino acid that can be assimilated by bacterial cells via membrane transporters biorxiv.org.

D-Glutamine Metabolism : D-glutamine can be converted to D-glutamic acid by glutaminases smpdb.ca. D-glutamic acid then participates in bacterial peptidoglycan biosynthesis, reacting with UDP-N-acetylmuramoyl-L-alanine through the enzyme UDP-N-acetylmuramoylalanine-D-glutamate ligase smpdb.ca. The specific metabolic fate of D-glutamine in mammalian cells is not extensively covered in the provided results, but it is recognized as a D-amino acid.

It is important to note that the hydrolysis of this compound yields D-alanine and D-glutamine. The prompt mentions L-Alanine and L-Glutamine as potential hydrolysis products; however, based on the substrate's stereochemistry, the direct enzymatic hydrolysis products are exclusively the D-enantiomers.

Based on the comprehensive search conducted, no specific scientific literature was found detailing the role, mechanisms of action, or interactions of the chemical compound This compound within the scope of the requested sections:

Biological Roles and Functions of D Alanyl D Glutamine in Non Human and in Vitro Systems

Cellular Homeostasis and Stress Response Mechanisms (In Vitro Models)

Regulation of Autophagy and Proteostasis

There is no available scientific literature detailing the role of D-alanyl-D-glutamine in the regulation of autophagy or proteostasis in non-human or in vitro systems. Research in this area has focused on L-glutamine and L-alanyl-L-glutamine, which have been shown to influence autophagic processes by modulating key signaling pathways such as mTOR and affecting the expression of autophagy-related proteins like Beclin-1 and LC3B.

Modulation of Immune Cell Function (In Vitro and Non-Human Animal Models)

Effects on Cytokine and Chemokine Production by Immune Cells

No studies were identified that investigate the effects of this compound on the production of cytokines or chemokines by immune cells. In contrast, research on L-alanyl-L-glutamine has explored its potential to modulate inflammatory responses, including the release of various cytokines.

Influence on Immune Cell Proliferation, Differentiation, and Activation

There is no research data available on the influence of this compound on the proliferation, differentiation, or activation of immune cells. The essential role of L-glutamine as a fuel for rapidly dividing cells, including lymphocytes and macrophages, is well-documented, and studies on L-alanyl-L-glutamine often center on this metabolic function.

Role in Phagocytic Activity and Antimicrobial Responses

No research was found regarding a potential role for this compound in the phagocytic activity of immune cells or in broader antimicrobial responses in non-human or in vitro models.

Developmental and Organ System Biology (Non-Human Models)

Hepatic Metabolism and Liver Injury Mitigation (e.g., rodent models)

This compound, a stable dipeptide of L-alanine and L-glutamine, has demonstrated significant hepatoprotective effects in various rodent models of liver injury. Its mechanism of action is multifaceted, primarily involving the attenuation of oxidative stress, reduction of inflammation, and inhibition of apoptosis.

In a rat model of hepatic ischemia-reperfusion (I/R) injury, pretreatment with alanyl-glutamine resulted in a significant reduction in serum levels of key liver enzymes. One hour after reperfusion, the concentrations of alanine (B10760859) transaminase (ALT) and lactate (B86563) dehydrogenase (LDH) were markedly lower in the alanyl-glutamine treated group compared to the control group. nih.gov This protective effect was sustained, with liver enzyme levels remaining significantly lower in the treatment group 24 hours post-reperfusion. nih.gov The underlying mechanism for this protection is partly attributed to the enhancement of glutathione (B108866) (GSH) content and the regulation of apoptosis-related proteins, Bcl-2 and Bax, in the liver tissue. nih.gov

Similarly, in a mouse model of lipopolysaccharide (LPS) and D-galactosamine (D-Gal)-induced acute liver injury, administration of alanyl-glutamine significantly mitigated liver damage. nih.govnih.gov This was evidenced by a dose-dependent reduction in plasma ALT, aspartate transaminase (AST), and LDH levels. nih.govnih.gov Histopathological examination of the liver tissue corroborated these findings, showing reduced cellular damage in the alanyl-glutamine treated mice. nih.gov The protective effects in this model were associated with the suppression of oxidative stress, inhibition of macrophage accumulation, and a decrease in the production of pro-inflammatory factors. nih.gov Furthermore, alanyl-glutamine was shown to alleviate hepatic apoptosis, as indicated by a substantial decrease in TUNEL-positive hepatocytes and reduced levels of cleaved caspase-3. researchgate.net

The table below summarizes the effects of this compound on key biomarkers in rodent models of liver injury.

| Model of Liver Injury | Animal Model | Key Biomarker | Control Group | This compound Treated Group | Percentage Change |

| Ischemia-Reperfusion nih.gov | Rat | ALT (U/L) at 1hr | Data not specified | Significantly lower | Not specified |

| Ischemia-Reperfusion nih.gov | Rat | LDH (U/L) at 1hr | Data not specified | Significantly lower | Not specified |

| LPS/D-Gal-induced nih.govnih.gov | Mouse | ALT (U/L) | Markedly elevated | Significantly reduced | Not specified |

| LPS/D-Gal-induced nih.govnih.gov | Mouse | AST (U/L) | Markedly elevated | Significantly reduced | Not specified |

| LPS/D-Gal-induced nih.govnih.gov | Mouse | LDH (U/L) | Markedly elevated | Significantly reduced | Not specified |

Role in Embryonic Development and Preimplantation Embryo Viability (in vitro models)

In the realm of reproductive biology, the substitution of L-glutamine with its more stable dipeptide form, this compound, in in vitro culture (IVC) media has shown considerable benefits for embryonic development, particularly in porcine models. L-glutamine is a crucial amino acid for preimplantation embryos; however, it is unstable in culture media and can degrade into ammonia, which is toxic to embryos. cambridge.org

Studies have demonstrated that replacing glutamine with alanyl-glutamine in both in vitro maturation (IVM) and IVC media significantly enhances the developmental competence of porcine oocytes and embryos. cambridge.org While the replacement during IVM did not alter nuclear maturation rates, it led to a significant increase in the number of early cleaved embryos following activation. nih.gov More notably, the blastocyst formation rate was significantly improved when alanyl-glutamine was used during IVM. nih.gov

When alanyl-glutamine was utilized during the IVC phase, a significant increase in the total cell number within the blastocysts was observed. cambridge.org A higher blastocyst formation rate was also achieved when alanyl-glutamine was present in both the IVM and IVC stages. nih.gov This suggests that the use of this stable dipeptide provides a more consistent and less toxic source of glutamine, thereby supporting improved embryonic development and viability in vitro. cambridge.org

The following table presents the comparative effects of glutamine and this compound on porcine embryo development in vitro.

| Culture Condition | Parameter | Glutamine (Gln) Medium | This compound (Ala-Gln) Medium |

| During IVM nih.gov | Blastocyst Formation Rate | Lower | Significantly higher |

| During IVC cambridge.org | Total Cell Number in Blastocysts | Lower | Significantly higher |

| During both IVM and IVC cambridge.orgnih.gov | Blastocyst Formation Rate | Lower | Significantly higher |

Neurological Effects (e.g., retinal neurodegeneration in rat models)

This compound has emerged as a potential neuroprotective agent, particularly in the context of diabetic retinopathy, a common complication of diabetes characterized by retinal neuronal degeneration. nih.gov In a streptozotocin (B1681764) (STZ)-induced diabetic rat model, treatment with alanyl-glutamine demonstrated a significant amelioration of retinal neurodegeneration. nih.gov

A key indicator of retinal function, the electroretinogram (ERG), showed declined amplitudes in diabetic rats, which were restored following treatment with alanyl-glutamine. nih.govnih.gov This functional improvement was accompanied by a significant reduction in retinal levels of pro-inflammatory factors. nih.govarvojournals.org Western blot analysis revealed that the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and vascular endothelial growth factor (VEGF) were all significantly decreased in the retinas of alanyl-glutamine-treated diabetic rats compared to untreated diabetic controls. arvojournals.org

Furthermore, alanyl-glutamine treatment was found to mitigate the decline in glutamine synthetase levels and ameliorate the upregulation of glial fibrillary acidic protein (GFAP) in diabetic retinas, suggesting a protective effect on glial cells. nih.govnih.gov The treatment also appeared to enhance glucose metabolism and improve mitochondrial function within the diabetic retina. nih.gov These findings collectively suggest that this compound exerts its neuroprotective effects by reducing inflammation, supporting glial cell function, and improving metabolic homeostasis in the retina. nih.gov

The data below illustrates the impact of this compound on retinal function and inflammation in a diabetic rat model.

| Parameter | Diabetic Control Group | This compound Treated Diabetic Group |

| ERG a-wave amplitude nih.govnih.gov | Declined | Restored |

| ERG b-wave amplitude nih.govnih.gov | Declined | Restored |

| Retinal VCAM-1 levels arvojournals.org | Increased | Significantly decreased |

| Retinal ICAM-1 levels arvojournals.org | Increased | Significantly decreased |

| Retinal VEGF levels arvojournals.org | Increased | Significantly decreased |

Advanced Analytical Methodologies for D Alanyl D Glutamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for separating D-Alanyl-D-glutamine from complex mixtures and for its accurate quantification. These techniques leverage differences in the physical and chemical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC, particularly when coupled with chiral stationary phases (CSPs), is a powerful tool for resolving enantiomers of amino acids and peptides. CSPs are designed with chiral selectors that interact differentially with enantiomers, leading to their separation. For this compound, which contains two chiral centers (one in alanine (B10760859) and one in glutamine), chiral HPLC is essential for distinguishing between different stereoisomers if they are present or for confirming the specific configuration of the synthesized compound.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated effectiveness in separating underivatized amino acid enantiomers, including those with polar and ionic characteristics sigmaaldrich.com. These columns can facilitate separations in both aqueous and organic mobile phases, offering flexibility in method development. The principle involves the formation of transient diastereomeric complexes between the analyte and the CSP, with varying retention times based on the strength of these interactions sigmaaldrich.com. Research has shown that for macrocyclic glycopeptide CSPs, the D enantiomer is often more strongly retained than the L enantiomer, a phenomenon linked to their antibiotic activity which targets D-alanyl-D-alanine residues sigmaaldrich.com. While specific studies detailing the separation of this compound using these exact phases are not explicitly detailed in the provided search results, the general applicability to amino acids and dipeptides suggests its potential sigmaaldrich.comchromatographytoday.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For amino acids, which are typically non-volatile and thermally labile, derivatization is necessary to convert them into more volatile and stable derivatives suitable for GC analysis nist.govjamstec.go.jpaimspress.com. For enantiomeric analysis, chiral derivatization reagents or chiral stationary phases are employed.

The derivatization of amino acids with reagents like N(O,S)-perfluoroacyl perfluoroalkyl esters, followed by GC-MS analysis on chiral columns such as Chirasil-Val, is a common strategy for separating enantiomers jamstec.go.jpaimspress.comresearchgate.netresearchgate.netnih.gov. This approach allows for the separation of D- and L-amino acids by forming diastereomeric derivatives that can be resolved on achiral columns, or by direct separation of enantiomers on chiral columns jamstec.go.jp. GC-MS provides high sensitivity and specificity, enabling the identification and quantification of amino acid enantiomers even at low concentrations. Studies have reported the GC-MS analysis of various D-amino acids, including D-alanine and D-glutamine, in biological matrices, highlighting the method's capability for enantiomeric profiling researchgate.netresearchgate.netnih.govresearchgate.net. While direct application to this compound is not explicitly detailed, the principles are transferable for analyzing its constituent amino acids or the dipeptide itself after appropriate derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Positional Isomer Analysis

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. It is particularly well-suited for analyzing non-volatile and thermally labile compounds like peptides and amino acids in complex biological matrices.

For this compound, LC-MS/MS can be employed for both quantification and the analysis of positional isomers. The use of tandem mass spectrometry (MS/MS) allows for highly specific detection by monitoring characteristic precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) sci-hub.sechromatographyonline.comresearchgate.netnih.govnih.govnih.govmetwarebio.comshimadzu.co.uk. This specificity is crucial for distinguishing this compound from structurally similar compounds and for accurate quantification in complex samples.

Methods have been developed for the quantification of L-alanyl-L-glutamine in cell culture broths using LC-ESI-MS/MS, demonstrating the technique's applicability to such dipeptides sci-hub.se. The analysis often involves a C18 column with mobile phases comprising formic acid in water and acetonitrile, with detection in MRM mode sci-hub.se. Furthermore, LC-MS/MS has been utilized for the analysis of D-amino acids in general, including D-glutamine, often employing chiral derivatization reagents to enable enantiomeric separation chromatographyonline.comnih.govmdpi.com. The analysis of positional isomers, such as distinguishing between different nitrogen labeling positions in glutamine, can also be achieved using LC-MS/MS, for example, by analyzing dansyl derivatives researchgate.netnih.gov. The ability to separate and quantify specific stereoisomers of amino acids and dipeptides is a key advantage of LC-MS/MS, making it a preferred method for detailed analysis chromatographytoday.comshimadzu.co.ukmdpi.comshimadzu.euaimspress.com.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide complementary information for the structural elucidation and molecular characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and chemical identity of molecules. For this compound, NMR can provide detailed information about its atomic connectivity, stereochemistry, and conformation.

Various NMR experiments, including 1D ¹H NMR, 2D ¹H-¹H COSY (Correlation Spectroscopy), 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy), are routinely used for structural elucidation of peptides and amino acids researchgate.netrsc.orgsemanticscholar.orgacs.orgnih.govscielo.br. These experiments allow for the assignment of chemical shifts and coupling constants to specific atoms within the molecule, confirming the sequence of amino acids and the presence of specific functional groups. For dipeptides like this compound, NMR can help confirm the peptide bond formation and the stereochemical configuration of the constituent amino acids, although direct determination of absolute stereochemistry often requires comparison with standards or complementary methods. Studies have utilized NMR for metabolomic profiling and to understand the effects of dipeptides like alanyl-glutamine on cellular processes, demonstrating its utility in characterizing complex biological samples containing such compounds researchgate.netrsc.orgnih.govmdpi.comrsc.org.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements of molecules, allowing for the determination of their elemental composition and molecular formula. This is critical for confirming the identity and purity of synthesized this compound.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure masses with high accuracy (typically within a few parts per million, ppm). This precision enables the unambiguous determination of the molecular formula of this compound (C8H15N3O4, molecular weight ~217.23 g/mol ) veeprho.comnih.gov. By accurately measuring the mass-to-charge ratio (m/z) of the intact molecule (e.g., protonated or deprotonated ions) and its fragment ions, HRMS can provide definitive molecular characterization. Coupled with chromatographic separation (LC-HRMS), it can also be used for the quantification and identification of this compound in complex mixtures. The NIST Mass Spectrometry Data Center provides mass spectral data, which can be used for comparison and identification nih.gov.

Circular Dichroism Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique employed to characterize chiral molecules by measuring the differential absorption of left- and right-handed circularly polarized light daveadamslab.comjascoinc.com. This method is particularly valuable for assessing the stereochemical configuration of compounds like this compound, enabling the differentiation between enantiomers oup.comnih.govresearchgate.net.

When a chiral molecule interacts with circularly polarized light, it absorbs the two forms of light to different extents, resulting in a CD spectrum. For amino acids and peptides, CD spectra can provide information about their structure, including secondary and tertiary structures, due to the chiral nature of amino acid residues and peptide bonds daveadamslab.compsu.edu. Studies have shown that enantiomers of amino acids and peptides exhibit CD spectra that are mirror images of each other oup.comnih.govablelab.eu. For instance, the CD spectra of D-alanine and L-alanine are mirror images, a principle that extends to dipeptides oup.comnih.gov. Research on chiral recognition of amino acids and dipeptides has demonstrated that chiral porphyrin derivatives can induce distinct CD spectra when complexed with different enantiomers, allowing for their discrimination mdpi.comencyclopedia.pub. Specifically, the CD spectra of D-peptides and their L-analogues often display symmetrical mirror profiles, with a linear correlation between CD values and peptide concentrations, making it a sensitive and quantitative method for analyzing enantiomeric purity oup.com.

Bioanalytical Assays for Functional Studies

Bioanalytical assays are crucial for understanding the functional roles and interactions of this compound within biological systems. These assays range from highly specific detection methods to complex cell-based studies.

Enzyme-Linked Immunosorbent Assays (ELISA) Development for D-Dipeptide Detection

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used for the sensitive and specific detection and quantification of biomolecules. Developing an ELISA for this compound would typically involve generating antibodies that specifically recognize the this compound dipeptide. These antibodies can then be used as capture or detection agents in an immunoassay format nih.govnih.govilsl.brtandfonline.com.

The principle of ELISA involves immobilizing either an antigen (this compound) or an antibody onto a solid support (e.g., microplate wells). A sample containing the target analyte is then added, followed by a detection antibody conjugated to an enzyme. Upon addition of a substrate, the enzyme catalyzes a reaction that produces a detectable signal, such as a color change, which is proportional to the amount of analyte present rndsystems.com. For this compound, successful ELISA development would require antibodies with high specificity for the D-configuration of the dipeptide to avoid cross-reactivity with L-amino acid containing peptides. Research has shown that antibodies can be generated against specific peptide structures, including those with D-amino acids, by conjugating the peptide to an immunogenic carrier and using adjuvants nih.govilsl.brtandfonline.com.

Cell-Based Reporter Assays for Receptor/Transporter Activity

Cell-based reporter assays are instrumental in studying the interactions of molecules like this compound with cellular targets, such as transporters and receptors. These assays typically involve engineered cell lines that express a specific reporter gene (e.g., luciferase, fluorescent protein) under the control of a promoter that is activated by the target molecule's interaction or by the activity of a specific transporter or receptor.

Dipeptide transporters, such as those belonging to the SLC15 family (e.g., PepT1 and PepT2), are known to mediate the uptake of di- and tripeptides across cell membranes nih.govelifesciences.orgacs.org. Studies investigating these transporters often use cell-based uptake assays with fluorescently labeled dipeptides to monitor transport activity nih.gov. For instance, competition experiments using known dipeptides can reveal the binding affinity of other compounds to these transporters nih.gov. Reporter assays can be designed to measure the activity of these transporters directly, for example, by coupling transporter activity to the expression of a reporter gene. Such assays can help elucidate whether this compound is a substrate for specific dipeptide transporters and quantify its transport kinetics or its ability to modulate transporter function nih.govelifesciences.orgfrontiersin.orgfrontiersin.orgresearchgate.netpnas.org.

Isotope Tracing and Flux Analysis for Metabolic Pathway Elucidation

Isotope tracing, particularly using stable isotopes like ¹³C or ¹⁵N, is a powerful technique for elucidating metabolic pathways and understanding the fate of molecules within a biological system chempep.comisotope.comnih.govthermofisher.compnas.orgcreative-proteomics.com. Metabolic Flux Analysis (MFA) combines isotope tracing with computational modeling to quantify the rates of metabolic reactions.

When this compound labeled with stable isotopes is introduced into a biological system (e.g., cell culture), its metabolic breakdown products and incorporation into various biomolecules can be tracked using techniques like mass spectrometry or NMR chempep.comisotope.comnih.govthermofisher.comcreative-proteomics.com. For example, if this compound is metabolized, the ¹³C label would be incorporated into downstream metabolites, allowing researchers to map out the metabolic pathways involved. Studies on glutamine metabolism, for instance, utilize ¹³C-labeled glutamine to trace its flux through pathways like glutaminolysis and reductive carboxylation, providing insights into cellular energy production and biosynthesis nih.govcreative-proteomics.combiorxiv.orgnih.gov. Similarly, isotope tracing of this compound could reveal its contribution to amino acid pools, protein synthesis, or other metabolic fates, helping to elucidate its role in cellular metabolism and its potential interactions with endogenous metabolic pathways chempep.comisotope.comnih.govthermofisher.compnas.orgcreative-proteomics.com. It is important to note that the presence of D-amino acids in stable isotope tracers can potentially lead to erroneous enrichment estimates if not properly accounted for, emphasizing the need for chiral chromatography in analytical methods nih.gov.

Cutting Edge Research Models and Experimental Approaches

Advanced In Vitro Cellular Systems

In vitro cellular systems offer controlled environments to study the effects of Ala-Gln at the cellular and molecular level. These systems are crucial for dissecting specific biological processes without the systemic variables present in whole organisms.

Organoid and Spheroid Models for Complex Tissue Simulations

Organoids and spheroids are three-dimensional (3D) in vitro models that mimic the architecture and cellular complexity of native tissues, offering a more physiologically relevant platform than traditional 2D cell cultures. These models are instrumental in studying Ala-Gln's impact on tissue homeostasis, cellular differentiation, and responses to various stimuli.

Murine enteroids (intestinal organoids) have been utilized to investigate the role of glutamine and Ala-Gln in maintaining intestinal epithelial homeostasis. Studies have demonstrated that both glutamine and Ala-Gln promote intestinal stem cell (ISC) expansion and activate the mTOR signaling pathway within these organoids mdpi.comnih.gov. Specifically, Ala-Gln supports intestinal epithelial homeostasis by promoting stem cell expansion and crypt regeneration mdpi.comnih.govphysiology.org. In glutamine-deprived enteroids, a gradual atrophy of crypt-like domains and decreased epithelial proliferation were observed, highlighting the necessity of glutamine or Ala-Gln for ISC function mdpi.comnih.gov.

Cancer research also benefits from these 3D models. For instance, colon cancer stem cells have been cultured in spheroid models, with culture media often supplemented with Ala-Gln to support their growth and analysis jove.com. Similarly, spheroid models derived from head and neck squamous cell carcinoma lines and primary human cancer cells have been employed to test therapeutic agents, with media formulations frequently including Ala-Gln nih.gov. The use of Ala-Gln in these spheroid cultures contributes to maintaining cell viability and supporting the complex cellular microenvironment necessary for studying cancer biology biorxiv.orgmdpi.commdpi.com.

Co-culture Systems for Intercellular Communication Studies

Co-culture systems allow for the study of interactions between different cell types, providing a more comprehensive understanding of how Ala-Gln influences intercellular communication and tissue function. While direct studies on Ala-Gln in complex co-culture systems are less prevalent in the initial search results, the compound's known roles in modulating inflammatory responses suggest its potential utility in such models. For example, Ala-Gln has been shown to inhibit inflammatory responses by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6, and modulating the NF-κB signaling pathway nih.govd-nb.info. In co-culture models involving immune cells and tissue-specific cells, Ala-Gln could elucidate its effects on immune cell activation, cytokine release, and subsequent impact on target tissue cells.

Microfluidic Platforms for Dynamic Cell Culture

Microfluidic platforms offer precise control over the cellular microenvironment, enabling dynamic cell culture conditions that mimic physiological flow and shear stress. These systems are valuable for studying Ala-Gln's effects on cellular behavior under precisely controlled, dynamic conditions.

Research has explored the use of microfluidic devices for creating various spheroid models, including adipocyte spheroids and cancer cell spheroids, with Ala-Gln being a common supplement in the culture media biorxiv.orgwhiterose.ac.ukmdpi.complos.org. For instance, a microfluidic platform was used to generate adipocyte spheroids, with the culture medium containing 4 mM L-alanyl-L-glutamine biorxiv.org. Microfluidic devices are also being developed for studying the blood-brain barrier (BBB) and for embryo development, where precise control over the microenvironment is crucial, and Ala-Gln could potentially be used to support cell health and function within these complex microfluidic setups whiterose.ac.ukmdpi.com. While specific studies detailing Ala-Gln's dynamic effects within microfluidic systems are emerging, the technology itself provides a powerful avenue for such investigations.

Non-Human In Vivo Animal Models

In vivo animal models are essential for evaluating the physiological effects, efficacy, and safety of compounds like Ala-Gln in a whole-organism context, allowing for the study of systemic responses and interactions.

Genetically Modified Organisms for Targeted Pathway Investigation

Genetically modified (GM) organisms, such as knockout or transgenic animals, can be used to investigate the specific roles of genes or pathways influenced by Ala-Gln. While direct studies using GM animals to specifically study Ala-Gln are not immediately evident in the provided search results, the compound's known mechanisms of action provide a basis for such research. For example, if a particular pathway is suspected to be modulated by Ala-Gln (e.g., the mTOR pathway mdpi.comnih.govphysiology.org), genetically modified animals with altered expression or function of key components of that pathway could be used to dissect these interactions. Furthermore, the production of Ala-Gln itself can involve genetically modified microorganisms, such as Escherichia coli strains engineered to produce the dipeptide fsai.ienih.gov.

Disease-Specific Models for Pathophysiological Exploration

Disease-specific animal models are critical for understanding how Ala-Gln impacts disease progression and for screening potential therapeutic applications. Ala-Gln has been investigated in models of inflammation, metabolic stress, and tissue injury.

In models of inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, Ala-Gln has demonstrated protective effects by reducing inflammatory reactions and modulating immune responses mdpi.com. Studies in mice treated with lipopolysaccharide (LPS)/D-Galactose to induce acute liver injury showed that Ala-Gln administration alleviated liver dysfunction, reduced pro-inflammatory factors (TNF-α, IL-6, NF-κB), and inhibited inflammation nih.gov. Similarly, Ala-Gln has been explored in models of non-alcoholic fatty liver disease (NAFLD) induced by high-fat diets, where it improved gut microbiota dysbiosis, reduced liver injury, steatosis, oxidative stress, and inflammation mdpi.com. In models of intestinal injury, such as that induced by mycotoxins or DSS, Ala-Gln has been shown to protect the intestinal barrier function, reduce apoptosis, and promote the repair of mucosal injury mdpi.com.

In models of metabolic stress, such as dietary protein and fat deficiency, Ala-Gln has been shown to protect against jejunal crypt depletion nih.govphysiology.org. Furthermore, in rodent models of ischemia-reperfusion injury, Ala-Gln has demonstrated protective effects by improving microcirculation and alleviating inflammation in the liver nih.gov. In the context of kidney disease, while not a direct disease model, peritoneal dialysis fluid supplemented with Ala-Gln has been investigated for its ability to restore peritoneal cellular stress responses and attenuate sterile inflammation in patients and in a mouse model of PD-associated peritonitis researchgate.net.

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Species (excluding human clinical aspects)

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its effects. While specific detailed PK/PD data for D-Ala-D-Gln in preclinical models is not extensively detailed in the provided search results, related dipeptides and glutamine itself offer insights into general trends.

Alanyl-glutamine (Ala-Gln), a dipeptide similar in structure and function, has demonstrated the ability to increase free plasma glutamine and alanine (B10760859) concentrations in healthy subjects following oral administration nih.govresearchgate.net. Studies in animal models suggest that glutamine supplementation, including via dipeptides, can influence gut integrity and metabolism nih.govscielo.brnih.govnih.gov. For instance, in rats, alanyl-glutamine supplemented total parenteral nutrition (TPN) improved intestinal glutamine metabolism, prevented mucosal atrophy, and maintained barrier function, as indicated by reduced plasma FITC-dextran levels nih.gov. In a study involving mice subjected to exhaustive exercise, alanyl-glutamine attenuated the increase in lactulose (B1674317) excretion, suggesting a protective effect on intestinal permeability scielo.br.

Furthermore, research on alanyl-glutamine in animal models has indicated its potential to modulate immune responses and antioxidant status. In poultry, alanyl-glutamine supplementation improved gross energy and crude protein digestibility, increased IgG levels, and modulated cytokine expression (IL-1, IL-2, IL-6) mdpi.com. In mice, alanyl-glutamine demonstrated protective effects against lipopolysaccharide (LPS)-induced liver injury by alleviating oxidative stress, inhibiting inflammation, and regulating autophagy nih.gov. These findings suggest that alanyl-glutamine, and by extension D-Ala-D-Gln, can exert beneficial effects in various preclinical models by influencing metabolic and immune pathways.

Computational and Bioinformatic Methodologies

Computational and bioinformatic approaches are vital for predicting molecular interactions, understanding structure-activity relationships, and gaining systems-level insights into the biological effects of compounds like D-Ala-D-Gln.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful tools used to predict the binding affinity and stability of a ligand to its target receptor. These methods can elucidate the precise interactions at the molecular level, guiding the design of more effective compounds.

Research has utilized molecular docking to identify potential drug targets and understand binding mechanisms. For example, studies have employed molecular docking to investigate inhibitors for bacterial enzymes like D-alanine-D-alanine ligase (Ddl) biorxiv.orgresearchgate.netnih.govhmdb.ca. These simulations predict how small molecules or peptides interact with the active sites of these enzymes, providing insights into their potential inhibitory activity. Molecular dynamics (MD) simulations are then used to assess the stability of these protein-ligand complexes over time, calculating parameters such as root mean square deviation (RMSD) and root mean square fluctuations (RMSF) to evaluate the dynamic behavior of the interaction biorxiv.orgresearchgate.netresearchgate.netbiorxiv.org. Such simulations are crucial for understanding the conformational changes and binding energies that dictate a molecule's efficacy. While specific docking studies for D-Ala-D-Gln with known human receptors are not explicitly detailed, the methodology is widely applied to understand peptide-ligand interactions in various biological contexts nih.govnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for D-Dipeptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of a compound and its biological activity. This approach is instrumental in designing novel molecules with optimized properties.

QSAR modeling allows researchers to identify key structural features that contribute to a compound's efficacy, toxicity, or pharmacokinetic profile. By analyzing a series of related compounds, QSAR models can predict the activity of new, un-synthesized molecules. For dipeptides, QSAR studies could explore how variations in the amino acid sequence, stereochemistry (e.g., D- vs. L-amino acids), or modifications to the peptide bond influence their interaction with biological targets or their absorption and metabolism. While specific QSAR models developed for D-Ala-D-Gln are not highlighted in the provided search results, the general principle of relating chemical structure to biological activity is a cornerstone of medicinal chemistry and drug discovery acs.org.

Proteomics, Metabolomics, and Transcriptomics Integration for Systems-Level Understanding

Integrating data from proteomics (study of proteins), metabolomics (study of metabolites), and transcriptomics (study of RNA) provides a comprehensive, systems-level view of how a compound affects biological processes.

Proteomics studies have been used to investigate the impact of alanyl-glutamine on cellular responses. For instance, in mesothelial cells exposed to peritoneal dialysis fluids, alanyl-glutamine was shown to restore the cytoprotective stress proteome, enhancing the expression of heat shock proteins (HSPs) and improving cellular resistance to damage oup.comresearchgate.net. In a study involving mice with lipopolysaccharide (LPS)-induced liver injury, alanyl-glutamine treatment modulated the hepatic proteome by suppressing inflammatory responses and oxidative stress nih.gov.

Metabolomics studies offer insights into the biochemical pathways affected by a compound. For example, metabolomic analysis has been employed to study the effects of D-cycloserine on mycobacteria, identifying D-alanine-D-alanine ligase (Ddl) as a primary lethal target unl.edunih.gov. While direct metabolomic studies on D-Ala-D-Gln are limited in the provided results, research on related compounds like glutamine indicates its role in energy metabolism and amino acid pathways ahajournals.orgjpccr.eumdpi.com.

Transcriptomics can reveal changes in gene expression in response to a compound, providing a deeper understanding of its mechanism of action. For example, alanyl-glutamine supplementation in poultry diets led to increased expression of genes related to growth factors (IGF-1, IGFBP-5) and immune markers (IL-1, IL-2, IL-6) mdpi.com.

The integration of these "omics" approaches allows for a holistic understanding of D-Ala-D-Gln's biological impact, revealing how it influences cellular functions, metabolic networks, and gene expression patterns in preclinical models.

Future Directions and Theoretical Implications in D Alanyl D Glutamine Research

Elucidation of Undiscovered Biological Roles and Pathways

While the roles of L-alanine and L-glutamine are well-documented in metabolism and cellular signaling, the functions of D-Alanyl-D-glutamine are far less understood. Future research is expected to focus on uncovering its potential roles in various biological systems. D-amino acids like D-alanine and D-glutamic acid are known to be fundamental components of peptidoglycan in bacterial cell walls, rendering them resistant to standard proteases that target L-amino acids. nih.gov This established role in the microbial world suggests that this compound could function as a modulator of microbial communities, potentially influencing biofilm formation, cell wall integrity, or inter-species communication. nih.gov

Research into the L-dipeptide, L-alanyl-L-glutamine, has shown its ability to improve gut integrity, activate intestinal stem cells via the mTOR pathway, and modulate immune responses. nih.govnih.govnih.gov A key future direction will be to investigate whether this compound exerts similar, opposing, or entirely novel effects. For instance, it may play a role in neuro-Glia signaling, as D-amino acids are increasingly recognized as neurotransmitters and neuromodulators in mammals. The exploration of its metabolic fate and interaction with cellular pathways, such as the heat shock protein (HSP) response and antioxidant systems, represents a significant area for future investigation. nih.govscu.edu.au

| Potential Research Area | Rationale |

| Microbiome Modulation | Based on the known role of D-amino acids in bacterial peptidoglycan, this compound may influence the composition and function of gut microbiota. nih.gov |

| Neuromodulation | D-amino acids are emerging as signaling molecules in the nervous system; this dipeptide could have undiscovered roles in neural pathways. |

| Immunomodulation | Given that L-alanyl-L-glutamine affects cytokine production, the D-isoform may possess unique immunomodulatory properties. nih.gov |

| Cellular Stress Response | Investigating its influence on pathways involving heat shock proteins (HSP70) and antioxidant defenses like the glutathione (B108866) (GSH) axis. nih.govscu.edu.au |

Development of Novel this compound Analogs and Derivatives for Mechanistic Probing

To dissect the specific biological functions of this compound, the development of specialized chemical tools is essential. Creating novel analogs and derivatives will allow researchers to probe its interactions with transporters, receptors, and enzymes with high precision. For example, analogs where the peptide bond is modified could help identify specific peptidases responsible for its cleavage. Fluorescently tagged derivatives could be used to visualize its uptake, transport, and subcellular localization in real-time.

The use of amino acid analogs as mechanistic probes has a proven track record. Compounds like Acivicin and Azaserine, which are analogs of glutamine, have been instrumental in studying glutamine metabolism and have shown potential as anticancer agents by targeting glutamine synthetase. nih.govmdpi.com Following this principle, this compound analogs could be designed to have higher affinity for specific cellular targets or to be resistant to metabolic degradation, thereby amplifying their biological effects and helping to elucidate their mechanisms of action. nih.gov These tools would be invaluable in distinguishing the pathways affected by the dipeptide from those influenced by its constituent D-amino acids post-hydrolysis.

Integration of Artificial Intelligence and Machine Learning in D-Dipeptide Research

The complexity of peptide research is increasingly being addressed by computational tools, with artificial intelligence (AI) and machine learning (ML) at the forefront. nih.govoup.com These technologies offer powerful methods to accelerate the discovery and functional characterization of D-dipeptides like this compound. AI algorithms can be trained on existing biochemical data to predict the biological activities of novel peptide sequences, screen virtual libraries for candidates with desired properties, and design new peptides from the ground up. mdpi.comsciencedaily.com

Deep generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), are particularly promising for the de novo design of peptides with specific functions. nih.govoup.com For D-dipeptide research, AI can be used to:

Predict interactions with specific protein targets, such as transporters or enzymes.

Analyze large peptidomics datasets to identify naturally occurring D-dipeptides and correlate their presence with specific physiological or disease states.

Optimize peptide sequences for enhanced stability, bioavailability, or target affinity. mdpi.com

This data-driven approach can significantly reduce the time and expense of traditional experimental guesswork, providing a framework for the autonomous design and validation of therapeutic peptides. nih.govoup.comsciencedaily.com

| AI/ML Application | Description |

| Predictive Modeling | Using algorithms like support vector machines and random forests to predict the bioactivity and toxicity of D-dipeptide variants. mdpi.comresearchgate.net |

| De Novo Design | Employing deep generative models (GANs, VAEs) to create novel D-dipeptide sequences with optimized therapeutic properties. nih.gov |

| High-Throughput Screening | Computationally screening vast libraries of D-dipeptides to identify lead candidates for experimental validation. mdpi.com |

| Data Analysis | Analyzing complex datasets from peptidomics and metabolomics to uncover new biological roles and pathways related to D-dipeptides. researchgate.net |

Advanced Understanding of D-Dipeptide Transport and Metabolism at the Molecular Level

A fundamental aspect of understanding the biological role of this compound is elucidating how it is transported across cellular membranes and subsequently metabolized. Mammalian cells possess proton-coupled oligopeptide transporters, such as PEPT1 and PEPT2, which are part of the solute carrier (SLC) family. nih.gov These transporters are known to facilitate the uptake of a wide variety of di- and tripeptides, and evidence suggests they can accommodate peptides containing D-amino acids. elifesciences.org Future research will need to use advanced techniques like cryo-electron microscopy and molecular dynamics simulations to determine the precise structural basis for D-dipeptide recognition and translocation by these transporters. elifesciences.org

Understanding the metabolic fate of this compound requires the identification and characterization of specific D-dipeptidases. While the body has numerous peptidases for L-peptides, enzymes that cleave bonds between two D-amino acids are less characterized in mammals. Identifying these enzymes and understanding their kinetics and tissue distribution is a critical research frontier. Furthermore, the pathways for metabolizing the resulting D-alanine and D-glutamine, likely involving D-amino acid oxidase and various transaminases, need to be fully mapped to comprehend the complete physiological impact of the dipeptide.

Unanswered Questions and Emerging Research Frontiers in D-Amino Acid Biology

The study of this compound is intrinsically linked to the broader, burgeoning field of D-amino acid biology, which is replete with fundamental, unanswered questions. A primary enigma is the overwhelming preference for L-amino acids in protein synthesis, a phenomenon known as biological homochirality. quora.com While D-amino acids are not typically incorporated into proteins via ribosomal synthesis, their presence in free form and in peptides raises profound questions about their evolutionary origins and physiological functions. nih.govquora.com

Emerging frontiers in this field include:

The "D-peptidome": What is the full spectrum of naturally occurring D-amino acid-containing peptides in mammals, and what are their functions?

Regulation of D-amino acid levels: How do cells and organisms control the concentrations of free D-amino acids and their incorporation into peptides?

D-amino acids in disease: What are the roles of D-amino acids and their metabolites in pathological conditions, from neurological disorders to cancer?

Non-ribosomal peptide synthesis: Are there mechanisms in higher organisms, similar to those in microbes, for synthesizing peptides containing D-amino acids?

Answering these questions will not only illuminate the specific roles of compounds like this compound but also potentially challenge and expand our fundamental understanding of amino acid biochemistry and its implications for health and disease.

Q & A

Q. How can in silico modeling predict this compound’s interactions with glutaminase enzymes?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to glutaminase active sites. Validate predictions with enzyme kinetics assays (Km and Vmax) using purified recombinant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.